molecular formula C18H21NO3S B5665725 1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine

1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine

Cat. No. B5665725
M. Wt: 331.4 g/mol
InChI Key: WGKJINMHPSNLSB-UHFFFAOYSA-N
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Description

The synthesis and analysis of sulfonamide derivatives, including compounds similar to 1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine, have been a subject of interest due to their diverse biological activities and applications in medicinal chemistry. These compounds often feature a piperidine core, a structural motif prevalent in many biologically active molecules, modified with various substituents to explore their chemical and physical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the coupling of suitable benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce specific functional groups. For example, the synthesis of O-substituted derivatives of a similar sulfonamide compound involved the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by electrophilic substitution at the oxygen atom (Khalid et al., 2013).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques are commonly used to determine the molecular structure of sulfonamide derivatives. For instance, studies on related compounds have shown that the piperidine ring can adopt a chair conformation, and the geometry around the sulfur atom typically resembles a tetrahedral arrangement. Such analyses provide detailed insights into the molecular conformation and intermolecular interactions of these compounds (Girish et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide derivatives can be influenced by the presence of N-acyl and N-sulfonyl groups. For example, the anodic methoxylation of piperidine derivatives has been studied, showing different outcomes based on the substituents and reaction conditions employed. These reactions provide valuable insights into the electrophilic and nucleophilic sites within the molecule and their potential for further chemical modifications (Golub & Becker, 2015).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-22-17-9-5-15(6-10-17)16-7-11-18(12-8-16)23(20,21)19-13-3-2-4-14-19/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKJINMHPSNLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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